1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
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Overview
Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that features a thiazepane ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the chlorophenyl and pyridine groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the synthesis under controlled conditions, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazepane derivatives and pyridine-containing molecules. Examples include:
- 1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
- 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone
Uniqueness
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiazepane and pyridine rings also contributes to its distinct properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-16-6-2-1-5-15(16)17-7-9-21(10-11-23-17)18(22)12-14-4-3-8-20-13-14/h1-6,8,13,17H,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKOPLWMSYJCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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